

A Technical Guide to Genetic Defects in Lipoic Acid Metabolism and Associated Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lipoic acid*

Cat. No.: *B3029310*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoic acid (LA) is an indispensable cofactor for key mitochondrial enzymatic complexes, playing a pivotal role in cellular energy metabolism. Inborn errors of **lipoic acid** metabolism comprise a growing class of rare, often severe, mitochondrial disorders. These defects can arise from mutations in genes directly involved in the de novo synthesis of **lipoic acid** or in the biogenesis of iron-sulfur (Fe-S) clusters, which are essential for the function of **lipoic acid** synthase (LIAS). This guide provides a comprehensive overview of the genetic and molecular underpinnings of these disorders, the resulting clinical phenotypes, and the current diagnostic and therapeutic strategies. It is intended to serve as a technical resource for researchers and clinicians working to advance our understanding and treatment of these devastating diseases.

Introduction to Lipoic Acid Metabolism

Lipoic acid is a sulfur-containing fatty acid that functions as a covalently bound cofactor for several critical multienzyme complexes located in the mitochondria.^[1] These include:

- Pyruvate Dehydrogenase Complex (PDHC): Links glycolysis to the tricarboxylic acid (TCA) cycle.
- α -Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point in the TCA cycle.

^[2]

- Branched-Chain α -Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.
- 2-Oxoadipate Dehydrogenase Complex (OADHC): Involved in the catabolism of lysine, hydroxylysine, and tryptophan.[3]
- Glycine Cleavage System (GCS): Catalyzes the degradation of glycine.[1]

The biosynthesis of **lipoic acid** is a complex process that occurs within the mitochondria and is intimately linked with mitochondrial fatty acid synthesis (mtFASII) and Fe-S cluster biogenesis. [4][5]

Genetic Defects in Lipoic Acid Synthesis

Mutations in several genes have been identified to cause defects in **lipoic acid** metabolism. These can be broadly categorized into defects in the **lipoic acid** synthesis pathway itself and defects in the Fe-S cluster assembly machinery, which indirectly impact **lipoic acid** synthesis.

Defects in the Lipoic Acid Synthesis Pathway

- LIAS (**Lipoic Acid** Synthase): Mutations in LIAS lead to a severe neonatal-onset encephalopathy with cardiomyopathy and nonketotic hyperglycinemia.[1] This is due to the complete failure to synthesize **lipoic acid**, affecting all five **lipoic acid**-dependent enzymes.
- LIPT1 (Lipoyltransferase 1): LIPT1 mutations result in a deficiency of lipoylation specifically on the E2 subunits of the 2-ketoacid dehydrogenase complexes, while the GCS remains unaffected.[1][6] This leads to a fatal infantile lactic acidosis and Leigh-like syndrome.[7][8][9]
- LIPT2 (Lipoyl(octanoyl) Transferase 2): Defects in LIPT2 are thought to impair the initial transfer of octanoic acid to the H-protein of the GCS, representing an early step in the lipoylation pathway.[10]

Defects in Iron-Sulfur Cluster Biogenesis

Lias is an Fe-S cluster-dependent enzyme, meaning its function relies on the proper assembly and insertion of these clusters.[1] Consequently, genetic defects in the Fe-S cluster biogenesis pathway can lead to a secondary **lipoic acid** synthesis deficiency. Genes implicated in this process include:

- NFU1: Mutations in NFU1 cause multiple mitochondrial dysfunctions syndrome 1 (MMDS1), characterized by severe encephalopathy, lactic acidosis, and often early death.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- BOLA3: BOLA3 mutations are responsible for multiple mitochondrial dysfunctions syndrome 2 (MMDS2), presenting with a similar phenotype to NFU1 deficiency, including hyperglycinemia.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- IBA57: Defects in IBA57 lead to severe myopathy, encephalopathy, and fatal infantile leukodystrophy.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- GLRX5: Mutations in this gene have also been associated with a LIAS-like phenotype.[\[1\]](#)[\[23\]](#)
- ISCA2: ISCA2 mutations cause multiple mitochondrial dysfunctions syndrome 4 (MMDS4), an infantile neurodegenerative disorder.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Clinical Manifestations and Biochemical Phenotypes

The clinical presentation of **lipoic acid** metabolism defects is heterogeneous but typically severe, with onset in the neonatal period or early infancy.[\[10\]](#) Common features include:

- Severe encephalopathy and neurodevelopmental regression[\[12\]](#)[\[24\]](#)
- Lactic acidosis[\[6\]](#)[\[15\]](#)
- Hypotonia and muscle weakness
- Cardiomyopathy[\[1\]](#)
- Leigh-like syndrome[\[7\]](#)
- Nonketotic hyperglycinemia (in LIAS and some Fe-S cluster defects)[\[1\]](#)

Biochemically, these disorders are characterized by a combined deficiency of the 2-ketoacid dehydrogenase complexes and, in many cases, the glycine cleavage system.[\[6\]](#) This leads to the accumulation of characteristic metabolites in blood, urine, and cerebrospinal fluid.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on patients with genetic defects in **lipoic acid** metabolism.

Table 1: Enzyme Activities in Patient-Derived Fibroblasts

Gene Defect	PDHC Activity (% of Control)	KGDHC Activity (% of Control)	BCKDC Activity (% of Control)	Reference
LIPT1	Markedly reduced	Markedly reduced	N/A	[8]
IBA57	Reduced	Reduced	N/A	[19]
NFU1	Reduced	Reduced	Reduced	[12]
BOLA3	Reduced	Reduced	Reduced	[15]
ISCA2	Reduced (Complex I)	N/A	N/A	[25] [26]

N/A: Data not available in the cited literature.

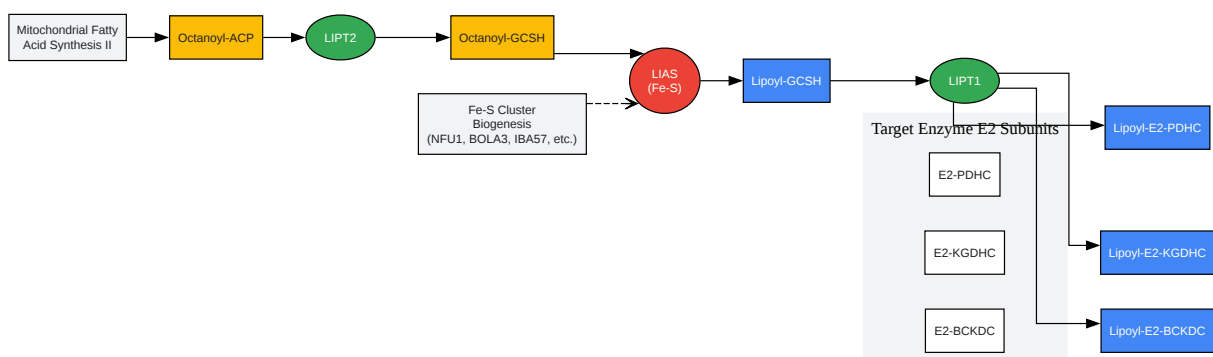
Table 2: Key Biochemical Markers in Patients

Gene Defect	Plasma Lactate	Plasma Glycine	CSF Glycine	Urine 2-Ketoglutarate	Reference
LIAS	Elevated	Elevated	Elevated	Elevated	[1]
LIPT1	Elevated	Normal	Normal	Elevated	[6][8]
NFU1	Elevated	Elevated	Elevated	Elevated	[12]
BOLA3	Elevated	Elevated	Elevated	Elevated	[15][16]
ISCA2	Elevated	Elevated	Elevated	N/A	[24]
IBA57	Elevated	N/A	N/A	Elevated	[20]

N/A: Data not available in the cited literature.

Signaling Pathways and Experimental Workflows

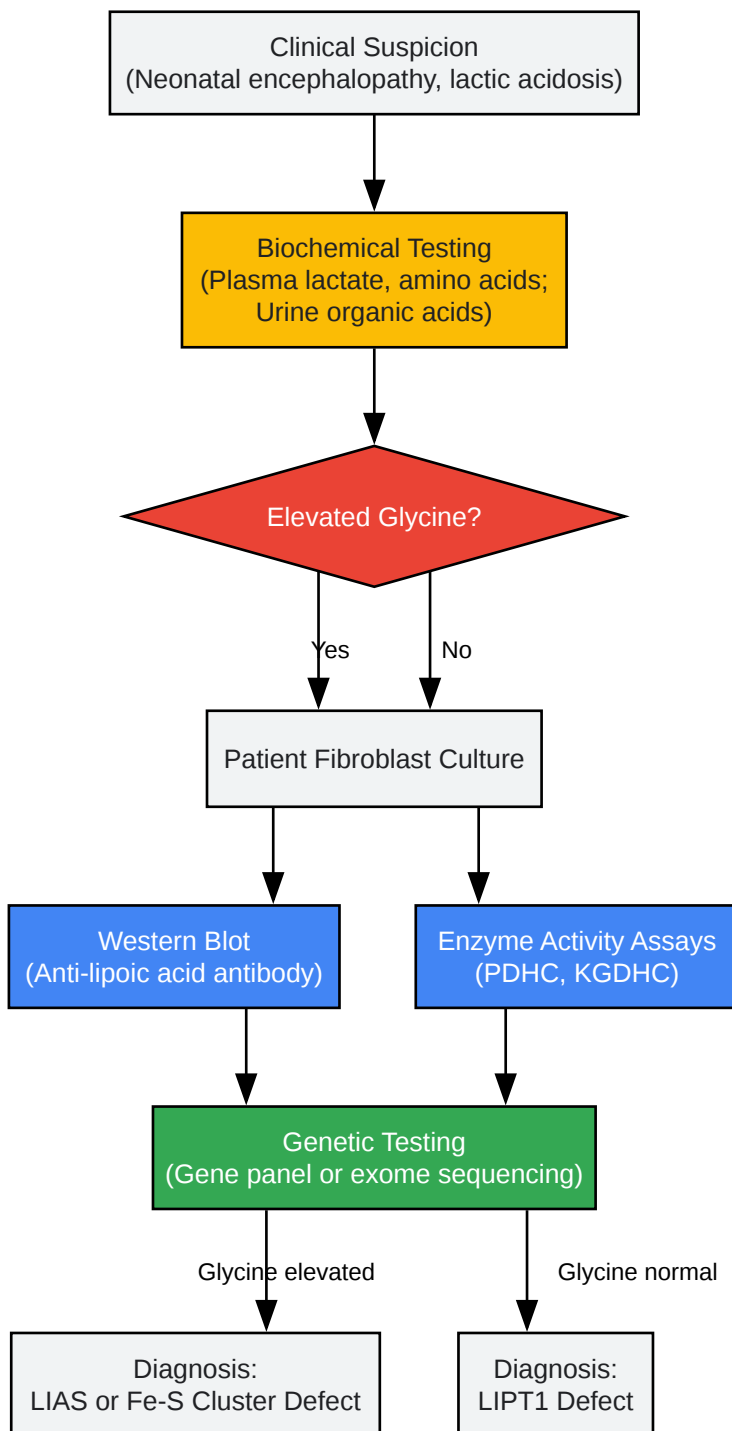
Lipoic Acid Biosynthesis and Transfer Pathway



[Click to download full resolution via product page](#)

Caption: Mitochondrial **lipoic acid** biosynthesis and transfer pathway.

Diagnostic Workflow for Suspected Lipoic Acid Metabolism Defects



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lipoic acid biosynthesis defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrion - Wikipedia [en.wikipedia.org]
- 4. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential diagnosis of lipoic acid synthesis defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inherited lipoic acid biosynthesis defect | About the Disease | GARD [rarediseases.info.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mutations in the lipoyltransferase LIPT1 gene cause a fatal disease associated with a specific lipoylation defect of the 2-ketoacid dehydrogenase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Progress in the Enzymology of the Mitochondrial Diseases of Lipoic Acid Requiring Enzymes [frontiersin.org]
- 11. NFU1 gene mutation and mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NFU1 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. diseases.jensenlab.org [diseases.jensenlab.org]
- 14. medlineplus.gov [medlineplus.gov]
- 15. medlineplus.gov [medlineplus.gov]
- 16. BOLA3 gene: MedlinePlus Genetics [medlineplus.gov]
- 17. mdpi.com [mdpi.com]

- 18. Molecular Basis of Multiple Mitochondrial Dysfunctions Syndrome 2 Caused by CYS59TYR BOLA3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Mutation of the iron-sulfur cluster assembly gene IBA57 causes fatal infantile leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mutation of the iron-sulfur cluster assembly gene IBA57 causes fatal infantile leukodystrophy | springermedizin.de [springermedizin.de]
- 22. neurology.org [neurology.org]
- 23. researchgate.net [researchgate.net]
- 24. Multiple Mitochondrial Dysfunctions Syndrome 4 Due to ISCA2 Gene Defects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jmg.bmj.com [jmg.bmj.com]
- 26. Multiple Mitochondrial Dysfunctions Syndrome 4 | Hereditary Ocular Diseases [disorders.eyes.arizona.edu]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | A novel missense mutation in ISCA2 causes aberrant splicing and leads to multiple mitochondrial dysfunctions syndrome 4 [frontiersin.org]
- To cite this document: BenchChem. [A Technical Guide to Genetic Defects in Lipoic Acid Metabolism and Associated Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029310#genetic-defects-in-lipoic-acid-metabolism-and-related-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com